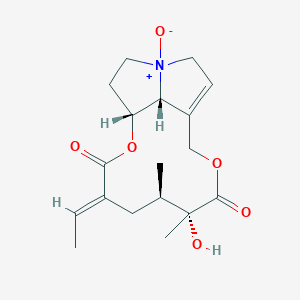

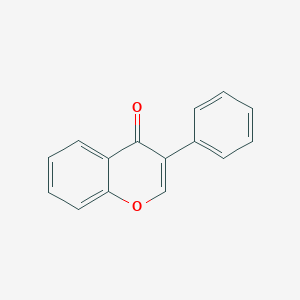

Isosteviol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Isosteviol primarily targets DNA polymerase and DNA topoisomerase . It also modulates the Glucagon receptor (GCGR) , which plays a significant role in glucose metabolism and homeostasis .

Mode of Action

This compound interacts with its targets, inhibiting the function of DNA polymerase and DNA topoisomerase . This interaction results in antibacterial, anticancer, and anti-tuberculosis effects . As a GCGR modulator, this compound can influence glucose metabolism, potentially offering therapeutic benefits for metabolic diseases like Type 2 Diabetes Mellitus .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to regulate metabolic profiling, macrophage polarization, and the NF-κB pathway . The affected pathways include glycerophospholipid metabolism, phenylalanine metabolism, phenylalanine, tyrosine and tryptophan biosynthesis, the pentose phosphate pathway, and phosphonate and phosphinate metabolism . These pathways are crucial in the potential pharmacological mechanism of this compound in regulating intestinal inflammation and oxidative stress .

Pharmacokinetics

The pharmacokinetics of this compound reveal a gender-related difference in systemic removal in Sprague-Dawley rats, likely due to differences in the glucuronidation capacity of this compound . Following oral dosing, the half-life of this compound was about 103% greater in female rats than in males, and the model-derived area under the concentration-time curve (AUC) in 72 h was about 756% greater in female animals than in males . This compound equivalent secreted into bile over 24 h accounted for about 94% of orally administered dose in male rats, and about 59% of oral dose in females .

Result of Action

This compound has a wide range of molecular and cellular effects. It has been shown to inhibit DNA polymerase and DNA topoisomerase, leading to antibacterial, anticancer, and anti-tuberculosis effects . It also promotes angiogenesis, increases vascular endothelial cell proliferation , and has been reported to reverse hypertrophy and related inflammatory responses in in vitro models representative of cardiac muscle cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the solubility and bioavailability of this compound can be improved using cyclodextrin metal-organic frameworks . Additionally, this compound has been shown to modulate growth physiology and antioxidant defense systems, conferring tolerance against cadmium (Cd) stress in wheat .

Analyse Biochimique

Biochemical Properties

Isosteviol interacts with various enzymes, proteins, and other biomolecules. It is a major class of naturally occurring biologically active diterpene compounds . The wide spectrum of pharmacological activity of this compound has developed an interest among medicinal chemists to synthesize, purify, and analyze more selective and potent this compound derivatives .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to reduce the oxidative damage to Brassica napus seedlings caused by salt stress by regulating the production of osmotic substances and reactive oxygen species (ROS) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It interacts with biomolecules, can inhibit or activate enzymes, and can cause changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

L'isostéviol peut être synthétisé par le biais du réarrangement de Wagner–Meerwein du stéviol, qui est obtenu par hydrolyse du stéviosides . La réaction implique généralement l'utilisation d'acides forts tels que l'acide chlorhydrique, l'acide sulfurique ou l'acide bromhydrique . Des méthodes de production industrielles ont été développées pour améliorer le rendement et la pureté de l'isostéviol. Une de ces méthodes implique l'utilisation de résines échangeuses d'ions acides, qui offrent une plus grande spécificité et une efficacité accrues du produit . Une autre approche utilise des acides de Lewis, les ions ferriques étant le catalyseur optimal, permettant d'obtenir un rendement de 83,2 % .

Analyse Des Réactions Chimiques

L'isostéviol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Les réactifs couramment utilisés dans ces réactions comprennent les acides inorganiques, les acides organiques et les liquides ioniques acides . Les principaux produits formés lors de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de l'isostéviol peut conduire à la formation de différents dérivés ayant des activités biologiques potentielles .

Applications De Recherche Scientifique

L'isostéviol présente un large éventail d'applications en recherche scientifique. En chimie, il sert de brique précieuse pour la synthèse de nouveaux agents pharmacologiques . En biologie et en médecine, l'isostéviol et ses dérivés ont montré des activités anticancéreuses, antimicrobiennes, antihypertensives, antihyperglycémiques et anti-inflammatoires prometteuses . De plus, l'isostéviol a été étudié pour son utilisation potentielle dans le traitement du diabète de type II, la réduction de la vasoconstriction et l'amélioration de la sensibilité au glucose et à l'insuline . Dans le secteur industriel, l'isostéviol est utilisé comme matière première pour la synthèse de divers médicaments et agents thérapeutiques .

Mécanisme d'action

Le mécanisme d'action de l'isostéviol implique son interaction avec des cibles et des voies moléculaires spécifiques. Par exemple, il a été démontré que l'isostéviol provoque un arrêt du cycle cellulaire dans diverses lignées de cellules cancéreuses, ce qui conduit à l'inhibition de la prolifération cellulaire . Il régule également le profil d'expression des gènes des principaux gènes régulateurs de l'insuline, contribuant ainsi à ses effets antihyperglycémiques . Les cibles et les voies moléculaires exactes impliquées dans ces processus sont encore à l'étude, mais la capacité du composé à moduler plusieurs voies biologiques met en évidence son potentiel thérapeutique .

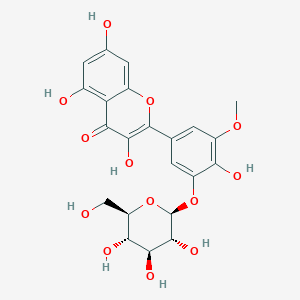

Comparaison Avec Des Composés Similaires

L'isostéviol est structurellement lié à d'autres composés diterpénoïdes tels que le stéviosides, le rebaudioside et la gibbérelline . Bien que ces composés partagent certaines similitudes dans leurs activités biologiques, l'isostéviol se distingue par ses caractéristiques structurales uniques et son spectre plus large d'effets pharmacologiques . Par exemple, les dérivés de l'isostéviol ont montré des activités anticancéreuses et antimicrobiennes améliorées par rapport à leurs composés parents . La possibilité de modifier la structure de l'isostéviol pour créer de nouveaux dérivés améliore encore son potentiel en tant qu'agent pharmacologique polyvalent .

Propriétés

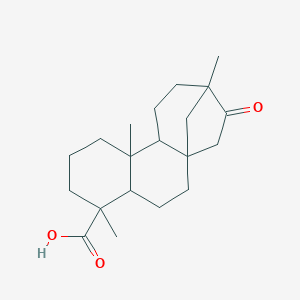

Numéro CAS |

27975-19-5 |

|---|---|

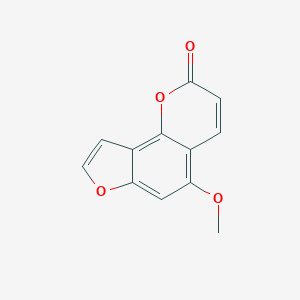

Formule moléculaire |

C20H30O3 |

Poids moléculaire |

318.4 g/mol |

Nom IUPAC |

(1R,5R,9S,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H30O3/c1-17-9-5-14-18(2)7-4-8-19(3,16(22)23)13(18)6-10-20(14,12-17)11-15(17)21/h13-14H,4-12H2,1-3H3,(H,22,23)/t13?,14?,17-,18+,19+,20-/m0/s1 |

Clé InChI |

KFVUFODCZDRVSS-XCDUIVLNSA-N |

SMILES |

CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C |

SMILES isomérique |

C[C@]12CCC3[C@@]4(CCC[C@@](C4CC[C@@]3(C1)CC2=O)(C)C(=O)O)C |

SMILES canonique |

CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C |

Synonymes |

(4a,8b,13b)-13-Methyl-16-oxo-17-norkauran-18-oic Acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.